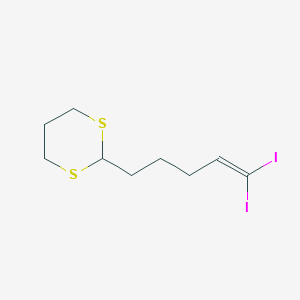
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their stability and reactivity. The presence of iodine atoms in the compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable diene with iodine and a dithiane precursor. One common method is the addition of iodine to a pent-4-en-1-yl group followed by cyclization with 1,3-dithiane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atoms or reduce the dithiane ring.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane depends on its specific application. In chemical reactions, the dithiane ring can act as a nucleophile or electrophile, while the iodine atoms can participate in various substitution or elimination reactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the iodine atoms.
2-(5-Iodopent-4-en-1-yl)-1,3-dithiane: A similar compound with only one iodine atom.
2-(5,5-Dibromopent-4-en-1-yl)-1,3-dithiane: A related compound with bromine atoms instead of iodine.
Uniqueness
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and potential applications. The iodine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications.
Eigenschaften
CAS-Nummer |
823180-14-9 |
|---|---|
Molekularformel |
C9H14I2S2 |
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
2-(5,5-diiodopent-4-enyl)-1,3-dithiane |
InChI |
InChI=1S/C9H14I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h4,9H,1-3,5-7H2 |
InChI-Schlüssel |
FTYZDWWLEDCQKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)CCCC=C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
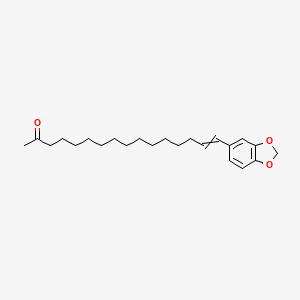
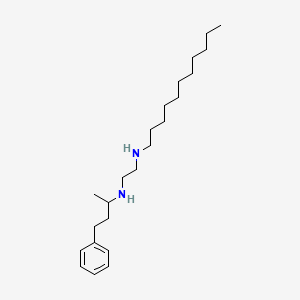
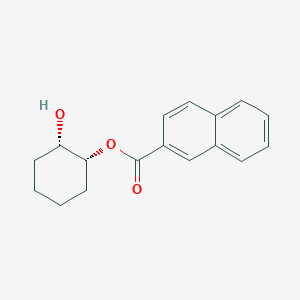
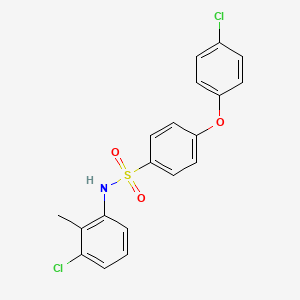
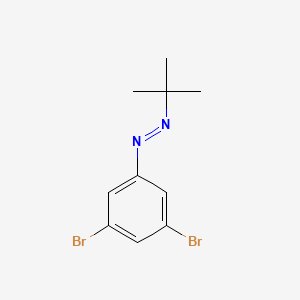
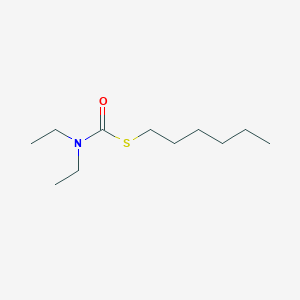
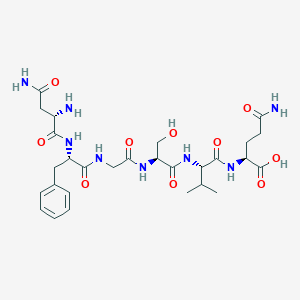
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
![4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole](/img/structure/B14215717.png)
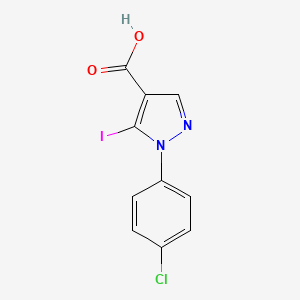
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
